molecular formula C25H22FNO3 B175119 Pitavastatin Lactone CAS No. 141750-63-2

Pitavastatin Lactone

Número de catálogo B175119
Número CAS: 141750-63-2
Peso molecular: 403.4 g/mol
Clave InChI: XJVKVAFYQRWVAJ-MCBHFWOFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pitavastatin Lactone is a major phase 2 metabolite of the HMG-CoA reductase inhibitor pitavastatin . It is formed when pitavastatin undergoes glucuronidation by the UDP-glucuronysyltransferase (UGT) isoforms UGT1A1, UGT1A3, or UGT2B7 to form pitavastatin glucuronide, which then undergoes non-enzymatic conversion to pitavastatin lactone .


Synthesis Analysis

Pitavastatin lactone is formed when pitavastatin undergoes glucuronidation by the UDP-glucuronysyltransferase (UGT) isoforms UGT1A1, UGT1A3, or UGT2B7 to form pitavastatin glucuronide, which then undergoes non-enzymatic conversion to pitavastatin lactone .


Molecular Structure Analysis

The molecular formula of Pitavastatin Lactone is C25H22FNO3 and its molecular weight is 403.5 .


Chemical Reactions Analysis

Pitavastatin lactone is a major phase 2 metabolite of the HMG-CoA reductase inhibitor pitavastatin . It is formed when pitavastatin undergoes glucuronidation by the UDP-glucuronysyltransferase (UGT) isoforms UGT1A1, UGT1A3, or UGT2B7 to form pitavastatin glucuronide, which then undergoes non-enzymatic conversion to pitavastatin lactone .


Physical And Chemical Properties Analysis

Pitavastatin Lactone is a solid substance . It is soluble in DMF and DMSO at 30 mg/ml, and in DMSO:PBS (pH 7.2) (1:3) at 0.25 mg/ml. It is also soluble in Ethanol at 10 mg/ml .

Aplicaciones Científicas De Investigación

Cardiovascular Disease Prevention

Pitavastatin Lactone is effective in reducing low-density lipoprotein cholesterol (LDL-C) levels, which is a significant risk factor for cardiovascular diseases (CVD). Studies have shown that statins like Pitavastatin can significantly reduce the risk of heart attacks and death in patients with coronary artery disease .

Lipid Metabolism Research

Research into the lipid-lowering activity of Pitavastatin Lactone contributes to understanding the mechanisms of statins in reducing circulating atherogenic lipoproteins. This is achieved through the inhibition of the HMG-CoA reductase enzyme, a critical intermediary in cholesterol biosynthesis .

Analytical Method Development

Pitavastatin Lactone’s analysis is crucial throughout the drug’s lifecycle, from design to disposal. The development of new analytical methods for statins like Pitavastatin is vital for quality control and pharmacovigilance, with techniques such as chromatography and capillary electrophoresis being used .

Cardiometabolic Disease Management

Pitavastatin is particularly beneficial for patients with cardiometabolic diseases such as metabolic syndrome or type 2 diabetes. It not only improves LDL-C levels but also addresses other lipid-related risk factors, offering a comprehensive approach to managing dyslipidemia .

Anti-inflammatory Research

Beyond its lipid-lowering effects, Pitavastatin has been noted for its anti-inflammatory actions. This non-lipid activity is of increasing interest, as inflammation plays a significant role in the progression of cardiovascular diseases .

Endothelial Function Improvement

Statins, including Pitavastatin, are known to improve endothelial function. This contributes to maintaining plaque stability and preventing thrombus formation, which are essential factors in preventing CVD .

High-Density Lipoprotein (HDL) Research

Pitavastatin has been shown to increase HDL-C levels significantly. It may also improve HDL function and slow the progression of atherosclerotic plaques by modifying HDL-related inflammation and oxidation .

Drug-Drug Interaction Studies

Due to its distinct pharmacological features, Pitavastatin has a low potential for drug-drug interactions. This makes it an ideal subject for studying the interactions between statins and other medications, especially in patients with complex therapeutic regimens .

Mecanismo De Acción

Target of Action

Pitavastatin Lactone, like other statins, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol within the liver .

Mode of Action

Pitavastatin Lactone competitively inhibits HMG-CoA Reductase . This inhibition prevents the conversion of HMG-CoA to mevalonic acid, a key step in the production of cholesterol and other compounds involved in lipid metabolism and transport . The result is a reduction in the levels of low-density lipoprotein (LDL), very low-density lipoprotein (VLDL), and overall cholesterol .

Biochemical Pathways

The primary metabolic pathway of Pitavastatin involves glucuronidation via liver uridine 5’-diphosphate glucuronosyltransferase (UGT) enzymes UGT1A1, UGT1A3, and UGT2B7 . This process leads to the formation of Pitavastatin Lactone . Only a very small percentage of metabolism occurs via the cytochrome P450 system .

Pharmacokinetics

Pitavastatin is well-absorbed with a bioavailability of approximately 60% . It reaches peak plasma concentrations about 1 hour after oral administration . The mean plasma elimination half-life of Pitavastatin is approximately 12 hours . The principal route of Pitavastatin metabolism is glucuronidation via liver UGT enzymes, with subsequent formation of Pitavastatin Lactone .

Result of Action

The inhibition of HMG-CoA Reductase by Pitavastatin Lactone leads to a decrease in cholesterol levels, particularly LDL cholesterol . This reduction in cholesterol levels is associated with a decreased risk of cardiovascular disease, including myocardial infarction and stroke . Statins like Pitavastatin have been shown to reduce the risk of major cardiovascular events for every 1 mmol/L reduction in LDL .

Action Environment

The action of Pitavastatin Lactone can be influenced by genetic polymorphisms, particularly in the SLCO1B1 gene, which encodes the organic anion transporting polypeptide 1B1 (OATP1B1) involved in the hepatic uptake of Pitavastatin . Variations in this gene can significantly alter the pharmacokinetics of Pitavastatin . Additionally, the drug’s efficacy and safety can be affected by factors such as age, race, and the presence of other medical conditions .

Safety and Hazards

Pitavastatin can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing cancer . It is advised to obtain special instructions before use and not to handle it until all safety precautions have been read and understood .

Direcciones Futuras

Pitavastatin is used together with diet, weight-loss, and exercise to reduce the amount of fatty substances such as low-density lipoprotein (LDL) cholesterol (‘bad cholesterol’) in the blood and to increase the amount of high-density lipoprotein (HDL) cholesterol (‘good cholesterol’) in adults . The clear evidence of the benefit of statin use coupled with very minimal side effects or long term effects has resulted in this class becoming one of the most widely prescribed medications in North America .

Propiedades

IUPAC Name

(4R,6S)-6-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO3/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-19-13-18(28)14-23(29)30-19/h1-4,7-12,16,18-19,28H,5-6,13-14H2/b12-11+/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVKVAFYQRWVAJ-MCBHFWOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC4CC(CC(=O)O4)O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pitavastatin Lactone

CAS RN

141750-63-2
Record name Pitavastatin lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141750632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PITAVASTATIN LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULK88EV7VQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pitavastatin Lactone
Reactant of Route 2
Pitavastatin Lactone
Reactant of Route 3
Pitavastatin Lactone
Reactant of Route 4
Pitavastatin Lactone
Reactant of Route 5
Pitavastatin Lactone
Reactant of Route 6
Pitavastatin Lactone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.